(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the use of 1,3-dipolar cycloaddition reactions, which are efficient for constructing the triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole derivatives with different functional groups, while reduction reactions can produce amine-substituted triazoles.
Scientific Research Applications
(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Pyrazoles are structurally similar to triazoles and are used in the synthesis of various bioactive molecules.
Uniqueness
(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific arrangement of the triazole ring and amino acid moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1 |
InChI Key |
DAIQGFKGBKDJBM-YFKPBYRVSA-N |
Isomeric SMILES |
CN1N=CC(=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1N=CC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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